molecular formula C18H22N4O2 B6810009 (3,3-dimethyl-2H-1-benzofuran-7-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone

(3,3-dimethyl-2H-1-benzofuran-7-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone

Cat. No.: B6810009
M. Wt: 326.4 g/mol
InChI Key: XFFOTBKHQCCDGQ-UHFFFAOYSA-N
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Description

(3,3-dimethyl-2H-1-benzofuran-7-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is a complex organic compound that features a benzofuran core, a triazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethyl-2H-1-benzofuran-7-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Ring:

    Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core.

    Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,3-dimethyl-2H-1-benzofuran-7-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Medically, the compound has potential applications as a pharmaceutical agent. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3,3-dimethyl-2H-1-benzofuran-7-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The benzofuran core may interact with hydrophobic pockets, while the triazole ring can form hydrogen bonds or coordinate with metal ions. The piperidine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3,3-dimethyl-2H-1-benzofuran-7-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone: shares similarities with other benzofuran derivatives, triazole-containing compounds, and piperidine-based molecules.

Uniqueness

What sets this compound apart is the combination of these three distinct moieties in a single molecule. This unique structure allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

(3,3-dimethyl-2H-1-benzofuran-7-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-18(2)12-24-16-14(6-3-7-15(16)18)17(23)21-9-4-5-13(11-21)22-10-8-19-20-22/h3,6-8,10,13H,4-5,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFOTBKHQCCDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC=C21)C(=O)N3CCCC(C3)N4C=CN=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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